Diethylzinc

Beschreibung

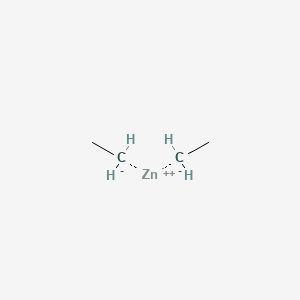

Structure

2D Structure

Eigenschaften

IUPAC Name |

zinc;ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H5.Zn/c2*1-2;/h2*1H2,2H3;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPSRAFUHLHIWAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[CH2-].C[CH2-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10Zn | |

| Record name | DIETHYLZINC | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3215 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4052217 | |

| Record name | Diethylzinc | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diethylzinc is a pyrophoric liquid with a garlic-like odor. It is stable when it is shipped in sealed tubes with carbon dioxide. It may decompose violently in water and ignite spontaneously with air. It is toxic by ingestion. If exposed to heat or flame, containers of this material may explode. It is used as an aircraft fuel., Liquid, Colorless liquid with a garlic-like odor; [HSDB] Highly flammable in air and reactive with water; [Sullivan, p. 979] | |

| Record name | DIETHYLZINC | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3215 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zinc, diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethyl zinc | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1515 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

255 °F at 760 mmHg (USCG, 1999), 118 °C | |

| Record name | DIETHYLZINC | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3215 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYL ZINC | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/929 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

MISCIBLE WITH ETHER, PETROLEUM ETHER, BENZENE, HYDROCARBONS | |

| Record name | DIETHYL ZINC | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/929 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.207 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.2065 @ 20 °C/4 °C, Saturated liquid density= 75.459 lb/cu ft @ 70 °C, Saturated vapor density= 0.00671 lb/cu ft @ 70 °C | |

| Record name | DIETHYLZINC | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3215 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYL ZINC | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/929 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

20.8 [mmHg], 20.8 mm Hg @ 25 °C | |

| Record name | Diethyl zinc | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1515 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIETHYL ZINC | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/929 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

MOBILE LIQUID, COLORLESS LIQUID | |

CAS No. |

557-20-0 | |

| Record name | DIETHYLZINC | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3215 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethyl zinc | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zinc, diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethylzinc | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethylzinc | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.330 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLZINC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S0W5NQH7C6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIETHYL ZINC | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/929 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-18 °F (USCG, 1999), -28 °C | |

| Record name | DIETHYLZINC | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3215 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYL ZINC | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/929 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Dawn of Organometallic Chemistry: A Technical Guide to the Discovery and History of Diethylzinc

An in-depth exploration of the seminal work of Sir Edward Frankland, this technical guide provides a comprehensive overview of the discovery, synthesis, and historical significance of diethylzinc. Intended for researchers, scientists, and drug development professionals, this document details the original experimental protocols, presents quantitative data in a structured format, and visually represents the foundational chemical pathways and experimental workflows that marked the genesis of organometallic chemistry.

Introduction: The Accidental Discovery of a New Class of Compounds

In the mid-19th century, the prevailing "radical theory" captivated the chemical community.[1] English chemist Sir Edward Frankland, in his quest to isolate the elusive "ethyl radical," embarked on a series of experiments that would unexpectedly lay the cornerstone for the field of organometallic chemistry.[1][2] In 1848, by heating ethyl iodide with zinc in a sealed glass tube, Frankland did not obtain the free ethyl radical he sought. Instead, he synthesized a colorless, highly reactive liquid that spontaneously ignited in air: this compound.[3] This serendipitous discovery marked the first synthesis of an organozinc compound and one of the very first organometallic compounds, fundamentally altering the understanding of chemical bonding and valence.[1][4]

Historical Context and Scientific Significance

Frankland's synthesis of this compound was a landmark achievement that transcended the simple creation of a new chemical. It provided the first tangible evidence of a direct carbon-metal bond, a concept that was revolutionary at the time.[1] This discovery was instrumental in the development of the theory of valence, a concept Frankland himself championed, which described the combining power of elements.[1] The unique reactivity of this compound and its analogs opened up new avenues in chemical synthesis, and organozinc compounds became crucial reagents in organic chemistry long before the advent of Grignard reagents.[4] The early investigations into the properties and reactions of this compound paved the way for the development of a vast and diverse field of organometallic chemistry, with profound implications for catalysis, materials science, and medicine.

Experimental Protocols of Frankland's Syntheses

Frankland employed two primary methods for the synthesis of this compound. His initial experiments were conducted in sealed glass tubes under high pressure, a testament to the rudimentary yet effective techniques of the era. He later developed a more efficient and safer method using diethyl ether as a solvent.

Frankland's Initial Synthesis: The Sealed-Tube Method

This original method involved the direct reaction of ethyl iodide with zinc metal in a sealed glass tube, heated to a high temperature.

Experimental Procedure:

-

Reactant Preparation: Finely granulated zinc and ethyl iodide were placed inside a thick-walled glass tube.

-

Sealing the Apparatus: The open end of the glass tube was carefully sealed using a flame to create an airtight environment.

-

Reaction Conditions: The sealed tube was then heated in a furnace. Frankland noted that no significant reaction occurred below 150 °C, with the reaction proceeding at a "tolerable rapidity" at approximately 200 °C.[1]

-

Product Observation: Upon cooling, two distinct products were observed within the tube: a white crystalline solid (a mixture of ethylzinc (B8376479) iodide and zinc iodide) and a colorless, mobile liquid, which was the desired this compound.[1]

-

Isolation (Conceptual): Due to the pyrophoric nature of this compound, its isolation from the reaction mixture required distillation under a protective atmosphere, a significant challenge with the technology available at the time.

Frankland's Improved Synthesis: The Diethyl Ether Method

Recognizing the dangers and inefficiencies of the sealed-tube method, Frankland discovered that the use of diethyl ether as a solvent dramatically improved the synthesis. This revised protocol offered higher yields and better control over the reaction.

Experimental Procedure:

-

Reactant Mixture: Ethyl iodide, finely granulated zinc, and diethyl ether were combined in a vessel. Frankland noted the use of a 1:1 ratio of ethyl iodide to diethyl ether.[1]

-

Apparatus: For larger-scale preparations, Frankland utilized a custom-built apparatus he termed a "digester," which was essentially a 19th-century autoclave capable of withstanding elevated pressures.

-

Reaction Conditions: The reaction mixture was heated to a much lower temperature than the sealed-tube method, around 100 °C.

-

Yield and Observations: This method resulted in the nearly complete consumption of ethyl iodide and an almost quantitative yield of this compound. A significant advantage was the minimal formation of gaseous byproducts.

-

Isolation and Purification: The more volatile this compound was separated from the reaction mixture by distillation. This was performed using a specialized apparatus designed by Frankland to allow for distillation under an inert atmosphere of dry carbon dioxide or hydrogen, preventing the pyrophoric product from igniting upon contact with air. The distillate was collected in cooled receiving vessels.

Chemical Pathways and Mechanisms

The synthesis of this compound from ethyl iodide and zinc metal is now understood to proceed through a two-stage process, involving an intermediate species and a chemical equilibrium.

The initial reaction between ethyl iodide and zinc metal forms ethylzinc iodide. This intermediate then undergoes a disproportionation reaction, described by a Schlenk-type equilibrium, to yield this compound and zinc iodide. The continuous removal of the more volatile this compound from the reaction mixture by distillation shifts the equilibrium to the right, driving the reaction towards the desired product.

Quantitative Data

The following tables summarize the key quantitative parameters from Frankland's syntheses and the physical properties of this compound.

| Parameter | Sealed-Tube Method | Diethyl Ether Method |

| Reactants | Ethyl Iodide, Zinc | Ethyl Iodide, Zinc, Diethyl Ether |

| Solvent | None | Diethyl Ether |

| Reactant Ratio | Not specified | 1:1 (Ethyl Iodide:Diethyl Ether)[1] |

| Temperature | ~150-200 °C[1] | ~100 °C |

| Pressure | High | Moderate |

| Yield | Low | Almost quantitative |

| Property | Value |

| Chemical Formula | Zn(C₂H₅)₂ |

| Molar Mass | 123.50 g/mol |

| Appearance | Colorless liquid[3] |

| Density | 1.205 g/mL[3] |

| Melting Point | -28 °C[3] |

| Boiling Point | 117 °C[3] |

| Solubility in Water | Reacts violently |

| Solubility in Organic Solvents | Miscible with ether and benzene[3] |

Visualizing the Core Concepts

The following diagrams, generated using the DOT language, illustrate the key chemical pathways and experimental workflows in Frankland's pioneering work.

References

The Genesis of Organometallic Chemistry: An In-depth Technical Guide to Edward Frankland's Synthesis of Diethylzinc

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the seminal work of Sir Edward Frankland in the synthesis of diethylzinc, the first organozinc compound. Frankland's experiments in the mid-19th century not only led to the discovery of a new class of chemical compounds but also laid the foundational experimental techniques for the field of organometallic chemistry. This document delves into the core of Frankland's methodologies, presenting his experimental protocols, the quantitative data available from historical records, and visualizations of the chemical processes and experimental workflows.

Introduction: A Serendipitous Discovery

In 1849, the English chemist Edward Frankland embarked on a series of experiments with the objective of isolating the elusive "ethyl radical."[1] His initial investigations involved the reaction of ethyl iodide with various metals. While his attempt to isolate the free ethyl radical was unsuccessful, his experiments with zinc metal led to a groundbreaking and unexpected discovery: the synthesis of the first compounds containing a direct metal-to-carbon bond, namely ethylzinc (B8376479) iodide and this compound.[2][3] This marked the birth of organometallic chemistry, a field that has since become indispensable in modern organic synthesis and drug development.[1][4]

Frankland's initial synthesis was conducted by heating ethyl iodide with zinc in a sealed glass tube.[2] He later refined this method by introducing diethyl ether as a solvent, which significantly improved the safety and yield of the reaction.[2][3]

The Frankland Synthesis of this compound: A Two-Stage Process

Frankland's synthesis of this compound is fundamentally a two-stage process. The initial reaction between ethyl iodide and metallic zinc forms ethylzinc iodide, an organozinc halide. This intermediate then undergoes a thermally induced disproportionation, known as a Schlenk equilibrium, to yield the more volatile this compound and zinc iodide.[2][3]

Stage 1: Formation of Ethylzinc Iodide

The reaction is initiated by the oxidative addition of zinc metal to ethyl iodide, forming the organozinc halide, ethylzinc iodide (

C2H5ZnI2C2H5I+2Zn→2C2H5ZnIStage 2: Formation of this compound via Schlenk Equilibrium

Upon further heating, the ethylzinc iodide undergoes a disproportionation reaction to form this compound (

(C2H5)2ZnZnI22C2H5ZnI⇌(C2H5)2Zn+ZnI2Experimental Protocols

Frankland's ingenuity is evident in the experimental techniques he developed to handle the highly pyrophoric and air-sensitive organozinc compounds, a significant challenge in an era without modern inert-atmosphere equipment like glove boxes or Schlenk lines.[2][3]

Initial Sealed-Tube Synthesis

This was the method used in Frankland's original discovery.

-

Apparatus: Thick-walled glass tubes capable of withstanding high pressures.[5]

-

Reactants:

-

Finely granulated zinc metal.

-

Ethyl iodide.

-

-

Procedure:

-

Finely granulated zinc and ethyl iodide were placed inside a thick-walled glass tube.[2]

-

The tube was then carefully sealed using a flame.[2]

-

The sealed tube was heated in a furnace. Frankland noted that no significant reaction occurred below 150 °C, with the reaction proceeding at a "tolerable rapidity" at approximately 150-200 °C.[2]

-

Upon cooling, the reaction mixture yielded a white, crystalline solid (a mixture of ethylzinc iodide and zinc iodide) and a colorless, mobile liquid, which was this compound.[2]

-

Improved Synthesis in Diethyl Ether

Frankland later discovered that the use of diethyl ether as a solvent dramatically improved the reaction.

-

Apparatus: For larger-scale preparations, Frankland designed and utilized a "digester," a type of autoclave constructed from metal to withstand the high pressures generated.[2]

-

Reactants:

-

Procedure:

Isolation and Purification

The pyrophoric nature of this compound necessitated the development of a specialized apparatus for its distillation and collection under a protective atmosphere. Frankland utilized dry carbon dioxide or hydrogen, which had to be generated and dried in the laboratory, as a protective gas.[2][3]

-

Apparatus: A custom-built distillation apparatus that allowed for the heating of the reaction mixture and collection of the distillate in sealed tubes without exposure to air.[2][6]

-

Procedure:

-

The reaction mixture from the digester was transferred to the distillation apparatus under a protective atmosphere.

-

The mixture was heated to distill the more volatile this compound.

-

The this compound distillate was collected in cooled receiving vessels, which were subsequently sealed to prevent contact with air.[2][6]

-

Quantitative Data

While Frankland's publications were more descriptive than modern experimental papers, they provide some key quantitative and qualitative data regarding the synthesis of this compound.

| Parameter | Sealed-Tube Synthesis | Diethyl Ether Method |

| Reactants | Ethyl Iodide, Zinc | Ethyl Iodide, Zinc, Diethyl Ether (1:1 with EtI)[2][3] |

| Temperature | ~150-200 °C[2] | ~100 °C[2] |

| Pressure | High (up to 80-100 atm) | Not specified, but performed in a high-pressure "digester"[2] |

| Reaction Time | Not specified | Not specified |

| Yield | Low[2] | "Almost quantitative"[2][3] |

| Byproducts | Significant gaseous byproducts[2] | Minimal gaseous byproducts[2] |

Physical Properties of this compound

| Property | Value |

| Appearance | Colorless, mobile liquid[2] |

| Boiling Point | 118 °C[7] |

| Melting Point | -28 °C[7] |

| Density | 1.205 g/cm³ |

| Reactivity | Pyrophoric (ignites spontaneously in air), reacts violently with water[8][9] |

Visualizing the Process

The following diagrams, generated using the DOT language, illustrate the key experimental workflows and the chemical reaction pathway in Frankland's synthesis of this compound.

Caption: Frankland's initial sealed-tube synthesis of this compound.

Caption: Frankland's improved synthesis of this compound using a "digester".

References

- 1. Early history of zinc in organic synthesis - American Chemical Society [acs.digitellinc.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The Solid-State Structures of Dimethylzinc and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Edward Frankland [web.lemoyne.edu]

- 6. XXVII.—On the isolation of the organic radicals - Quarterly Journal of the Chemical Society of London (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. acshist.scs.illinois.edu [acshist.scs.illinois.edu]

An In-depth Technical Guide to the Physical Properties of Diethylzinc Liquid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical properties of diethylzinc (DEZ), a highly reactive organozinc compound with significant applications in organic synthesis and materials science. The information is presented to facilitate its use in research, development, and manufacturing environments, with a strong emphasis on quantitative data, experimental context, and safety considerations.

Core Physical and Thermodynamic Properties

This compound is a colorless, mobile liquid with a characteristic garlic-like odor. It is a pyrophoric material, meaning it ignites spontaneously upon exposure to air, and it reacts violently with water.[1] These properties necessitate handling under a dry, inert atmosphere.[2][3]

The following tables summarize the key physical and thermodynamic properties of this compound liquid.

Table 1: General and Physical Properties of this compound

| Property | Value | Notes |

| Molecular Formula | C₄H₁₀Zn | |

| Molecular Weight | 123.5 g/mol | [1] |

| Appearance | Colorless, mobile liquid | [1] |

| Odor | Garlic-like | [1] |

| Density | 1.205 g/mL at 25 °C | |

| Boiling Point | 117-118 °C at 760 mmHg | |

| Melting Point | -28 °C | |

| Refractive Index (n²⁰/D) | 1.498 | |

| Viscosity | 0.7 mPa·s at 21 °C | [4] |

| Surface Tension | (Not available) | |

| Solubility | Miscible with ether, petroleum ether, benzene, and other hydrocarbons.[1] | Reacts violently with water and alcohols. |

Table 2: Thermodynamic Properties of this compound

| Property | Value | Notes |

| Vapor Pressure | 16 mmHg at 20 °C | |

| Heat of Vaporization | 326 J/g | |

| Heat of Combustion | (Not available) | |

| Heat of Formation (Liquid) | 17 kJ/mol | |

| Specific Heat | 1.502 J/g·°C at 57 °C | |

| Autoignition Temperature | Spontaneously ignites in air | [1] |

| Flash Point | Not applicable (pyrophoric) |

Experimental Protocols

Accurate determination of the physical properties of a pyrophoric and air-sensitive compound like this compound requires specialized equipment and adherence to strict inert atmosphere techniques. General methodologies are adapted to ensure safety and prevent decomposition of the sample.

General Safety and Handling Precautions

All manipulations of this compound must be performed in a glove box or under an inert atmosphere (e.g., dry nitrogen or argon) using Schlenk line techniques.[2][3][5] All glassware must be rigorously dried, and solvents must be anhydrous. Personal protective equipment, including fire-resistant lab coats, safety glasses, and appropriate gloves, is mandatory.[6] An appropriate fire extinguisher (e.g., Class D for combustible metals) and a container of powdered lime or dry sand should be readily accessible for spill control.[7]

Determination of Density

The density of this compound can be determined using a pycnometer that has been adapted for use with air-sensitive liquids.

Methodology:

-

Preparation: A gas-tight pycnometer of known volume is thoroughly dried in an oven and then cooled under a stream of inert gas.

-

Tare Weight: The empty, sealed pycnometer is weighed to obtain its tare mass.

-

Filling: Inside a glovebox, the pycnometer is carefully filled with this compound. The container is sealed to prevent any contact with air.

-

Equilibration and Weighing: The filled pycnometer is placed in a constant-temperature bath until thermal equilibrium is reached. It is then removed, carefully cleaned and dried on the exterior, and weighed.

-

Calculation: The density is calculated by dividing the mass of the this compound (filled weight minus tare weight) by the known volume of the pycnometer.

Determination of Viscosity

The viscosity of this compound can be measured using a modified Ostwald viscometer designed for operation within a closed, inert-atmosphere system.

Methodology:

-

Apparatus Setup: A sealed Ostwald viscometer is connected to a Schlenk line. The viscometer is placed in a constant-temperature bath.

-

Sample Transfer: this compound is transferred into the viscometer via a cannula under a positive pressure of inert gas.

-

Measurement: The liquid is drawn up into the upper bulb of the viscometer by applying a slight vacuum. The time taken for the liquid meniscus to fall between two calibrated marks is measured.

-

Calculation: The kinematic viscosity is calculated using the formula η = K * t, where K is the viscometer constant and t is the flow time. The dynamic viscosity can be obtained by multiplying the kinematic viscosity by the density of this compound at the same temperature.

Determination of Vapor Pressure

The vapor pressure of this compound can be determined using a static or dynamic method with an apparatus designed to handle air-sensitive and potentially decomposing compounds.

Methodology (Static Method):

-

Apparatus: A thermostatted vessel connected to a pressure transducer, all within a system that can be evacuated and backfilled with an inert gas.

-

Sample Introduction: A small, degassed sample of this compound is introduced into the vessel under an inert atmosphere.

-

Equilibration: The vessel is immersed in a constant-temperature bath, and the system is allowed to reach thermal and vapor-liquid equilibrium.

-

Measurement: The pressure of the vapor in equilibrium with the liquid is measured by the pressure transducer. This is repeated at various temperatures to obtain the vapor pressure curve.

Determination of Heat of Vaporization

The heat of vaporization can be determined calorimetrically or calculated from vapor pressure data using the Clausius-Clapeyron equation.

Methodology (Calorimetric):

-

Apparatus: A specialized vaporization calorimeter designed for reactive compounds is used. This often involves a Calvet-type calorimeter.

-

Procedure: A known amount of this compound is vaporized at a constant temperature within the calorimeter.

-

Measurement: The heat absorbed during the vaporization process is measured.

-

Calculation: The molar enthalpy of vaporization is calculated by dividing the measured heat by the number of moles of the vaporized sample.

Key Reactions and Experimental Workflows

This compound is a versatile reagent in organic chemistry. Below are representations of a common synthetic application and a catalytic cycle.

Experimental Workflow: Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a widely used method for the stereospecific synthesis of cyclopropanes from alkenes. The Furukawa modification utilizes this compound.[8]

Signaling Pathway: Catalytic Asymmetric Addition to Aldehydes

This compound can be used for the enantioselective addition of an ethyl group to aldehydes, a key C-C bond-forming reaction, when in the presence of a chiral catalyst.[9]

References

- 1. mdpi.com [mdpi.com]

- 2. wcu.edu [wcu.edu]

- 3. research.uga.edu [research.uga.edu]

- 4. Safe Handling of Pyrophoric Liquids | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. ehs.dartmouth.edu [ehs.dartmouth.edu]

- 8. benchchem.com [benchchem.com]

- 9. Asymmetric addition of dialkylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]

Diethylzinc: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the physicochemical properties, synthesis, safe handling, and diverse applications of diethylzinc, a pivotal reagent in modern chemistry and materials science.

Introduction

This compound (C₄H₁₀Zn) is a highly versatile organozinc compound that has carved a significant niche in both academic research and industrial applications. First synthesized in 1848 by Edward Frankland, it holds the distinction of being one of the first organometallic compounds ever prepared.[1] Its unique reactivity, characterized by a moderately polar carbon-zinc bond, renders it an indispensable tool in organic synthesis, polymer chemistry, and materials science. This technical guide provides a comprehensive overview of this compound, with a particular focus on its molar mass, density, detailed experimental protocols, and applications relevant to researchers, scientists, and professionals in drug development.

Physicochemical Properties of this compound

This compound is a colorless, volatile, and pyrophoric liquid with a characteristic garlic-like odor. It is highly reactive with air and water, necessitating handling under an inert atmosphere. The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molar Mass | 123.50 g/mol | [2] |

| Density | 1.205 g/mL at 25 °C | [2] |

| Chemical Formula | C₄H₁₀Zn | [2] |

| CAS Number | 557-20-0 | [3] |

| Appearance | Colorless liquid | [3] |

| Melting Point | -28 °C | [3] |

| Boiling Point | 117 °C | [3] |

| Solubility | Reacts violently with water; soluble in many organic solvents. | [2] |

Synthesis of this compound

The contemporary synthesis of this compound typically involves the reaction of a zinc-copper couple with a mixture of ethyl iodide and ethyl bromide. This method, a refinement of Frankland's original procedure, provides a reliable route to this important reagent.

Experimental Protocol: Synthesis of this compound

Materials:

-

Zinc-copper couple

-

Ethyl iodide

-

Ethyl bromide

-

Anhydrous diethyl ether (or other suitable solvent)

-

Inert gas (Nitrogen or Argon)

-

Schlenk line or glovebox

-

Dry glassware

Procedure:

-

All glassware must be rigorously dried in an oven and assembled hot under a stream of inert gas.

-

The zinc-copper couple is placed in a round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and an addition funnel.

-

A 1:1 mixture of ethyl iodide and ethyl bromide is charged into the addition funnel.

-

A small portion of the ethyl halide mixture is added to the reaction flask to initiate the reaction. Gentle heating may be required.

-

Once the reaction has initiated (as evidenced by refluxing), the remainder of the ethyl halide mixture is added dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, the reaction mixture is refluxed for an additional hour to ensure complete reaction.

-

The resulting this compound is then purified by distillation under reduced pressure.

Caption: Workflow for the synthesis of this compound.

Safe Handling and Disposal

Extreme caution must be exercised when handling this compound due to its pyrophoric nature.

-

Handling: All manipulations must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using either a glovebox or Schlenk line techniques.[4] Personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and appropriate gloves, is mandatory.[5]

-

Storage: this compound should be stored in a cool, dry, well-ventilated area away from sources of ignition and moisture. Containers should be kept tightly sealed under an inert atmosphere.

-

Spills: Small spills should be smothered with dry sand, powdered limestone, or another suitable dry chemical absorbent. Do not use water or carbon dioxide extinguishers.

-

Quenching and Disposal: Unused or residual this compound must be quenched carefully. A common procedure involves the slow, dropwise addition of the this compound solution to a stirred, cooled solution of a high-boiling point alcohol, such as isopropanol (B130326) or tert-butanol, diluted in an inert solvent like hexane (B92381) or toluene (B28343).[6] The resulting zinc alkoxides can then be hydrolyzed with water. All waste must be disposed of as hazardous waste in accordance with local regulations.[2]

Applications in Organic Synthesis

This compound is a cornerstone reagent in organic synthesis, primarily utilized for the formation of carbon-carbon bonds.

The Simmons-Smith Reaction

The Simmons-Smith reaction is a widely used method for the stereospecific synthesis of cyclopropanes from alkenes. The reaction employs a carbenoid species, typically generated from diiodomethane (B129776) and a zinc-copper couple or, more conveniently, from diiodomethane and this compound.

Experimental Protocol: Simmons-Smith Cyclopropanation

Materials:

-

Alkene

-

Diiodomethane

-

This compound (as a solution in an inert solvent, e.g., hexane)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Inert gas (Nitrogen or Argon)

-

Dry glassware

Procedure:

-

The alkene is dissolved in anhydrous DCM in a flame-dried flask under an inert atmosphere.

-

The solution is cooled to 0 °C in an ice bath.

-

A solution of this compound is added dropwise to the stirred solution.

-

Diiodomethane is then added dropwise to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or GC).

-

The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography.

Caption: Experimental workflow for the Simmons-Smith reaction.

Asymmetric Addition to Carbonyls and Imines

This compound can also be used for the enantioselective addition of ethyl groups to aldehydes, ketones, and imines. This reaction is typically catalyzed by a chiral ligand, such as a chiral amino alcohol or a diamine, to produce optically active secondary or tertiary alcohols and amines.

Relevance in Drug Development: Synthesis of Dolutegravir

The utility of this compound-mediated reactions in pharmaceutical synthesis is exemplified by its application in the preparation of complex, biologically active molecules. The cyclopropyl (B3062369) moiety, often installed via a Simmons-Smith or related cyclopropanation reaction, is a common structural feature in modern pharmaceuticals due to its ability to impart unique conformational constraints and metabolic stability.

A prominent example is the HIV integrase inhibitor Dolutegravir (GSK1349572) . While the exact commercial synthesis route is proprietary, the construction of the core structure of such complex molecules often relies on robust and stereoselective reactions where this compound can play a crucial role in the formation of key intermediates.[7][8]

Dolutegravir is a highly potent antiretroviral drug that targets the HIV integrase enzyme, a critical component of the viral replication machinery.[9] By inhibiting the strand transfer step of viral DNA integration into the host cell's genome, Dolutegravir effectively halts the viral life cycle.[10]

Caption: Mechanism of action of Dolutegravir.

Applications in Materials Science and Polymer Chemistry

Beyond its role in organic synthesis, this compound is a key precursor in the fabrication of advanced materials and polymers.

Synthesis of Quantum Dots

This compound serves as a zinc source in the synthesis of zinc-based quantum dots, such as zinc sulfide (B99878) (ZnS) and zinc selenide (B1212193) (ZnSe).[2] These nanomaterials exhibit unique photoluminescent properties and have applications in bioimaging, sensing, and light-emitting diodes.

Ring-Opening Polymerization

In polymer chemistry, this compound is utilized as a catalyst or co-catalyst for the ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone and lactide.[9][10] This process is crucial for the production of biodegradable and biocompatible polyesters, such as polycaprolactone (B3415563) (PCL) and polylactide (PLA), which are widely used in biomedical applications, including drug delivery systems and surgical sutures.

Experimental Protocol: Ring-Opening Polymerization of ε-Caprolactone

Materials:

-

ε-Caprolactone (monomer)

-

This compound

-

Gallic acid (or other suitable co-initiator)

-

Anhydrous toluene

-

Inert gas (Nitrogen or Argon)

-

Dry glassware

Procedure:

-

The catalytic system is prepared in situ by reacting this compound with a co-initiator, such as gallic acid, in anhydrous toluene under an inert atmosphere.

-

The ε-caprolactone monomer is added to the catalyst solution.

-

The reaction mixture is heated to the desired temperature (e.g., 40-80 °C) and stirred for a specified time.

-

The polymerization is terminated by the addition of an acidic solution.

-

The polymer is precipitated by pouring the reaction mixture into a non-solvent, such as cold methanol.

-

The precipitated polycaprolactone is collected by filtration, washed, and dried under vacuum.

Conclusion

This compound is a powerful and versatile reagent with a broad spectrum of applications that continue to expand. Its fundamental properties, particularly its molar mass and density, are well-established, and its synthetic utility is demonstrated in numerous high-impact areas of chemistry. For researchers, scientists, and drug development professionals, a thorough understanding of the synthesis, handling, and reactivity of this compound is essential for leveraging its full potential in the creation of novel molecules and materials that can address pressing challenges in medicine and technology. The continued exploration of this compound-mediated transformations promises to unlock new avenues for innovation in the years to come.

References

- 1. organicreactions.org [organicreactions.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Molecular mechanisms of retroviral integrase inhibition and the evolution of viral resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. In Vitro Antiretroviral Properties of S/GSK1349572, a Next-Generation HIV Integrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Zinc-Mediated Transformation of 1,3-Diols to Cyclopropanes for Late-Stage Modification of Natural Products and Medicinal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vitro antiretroviral properties of S/GSK1349572, a next-generation HIV integrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics and Safety of S/GSK1349572, a Next-Generation HIV Integrase Inhibitor, in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

Diethylzinc: A Technical Guide to its Physicochemical Properties and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of diethylzinc (DEZ), a pivotal organozinc compound in modern organic and materials chemistry. This document outlines its key physical constants, detailed experimental protocols for its synthesis and safe handling, and procedural workflows for its application in significant chemical transformations. Given its hazardous nature, this guide emphasizes the stringent safety measures required for its manipulation.

Physicochemical Data

This compound is a colorless, volatile liquid with a characteristic garlic-like odor.[1] It is highly reactive and pyrophoric, igniting spontaneously upon exposure to air and reacting violently with water.[1][2][3][4] Due to its reactivity, it is typically supplied and handled as a solution in anhydrous solvents like hexanes, heptane, or toluene.[2]

The fundamental physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Chemical Formula | Zn(C₂H₅)₂ | [2][3] |

| Molecular Weight | 123.50 g/mol | [4] |

| Appearance | Colorless liquid | [2][4][5] |

| Melting Point | -28 °C (-18 °F; 245 K) | [2][3][4][5][6] |

| Boiling Point | 117-118 °C (243-244 °F; 390-391 K) at 760 mmHg | [2][3][4][5][6] |

| 124 °C (255 °F; 397 K) | ||

| Density | 1.205 g/mL at 25 °C | [2][4] |

| Solubility | Miscible with ether, petroleum ether, benzene, and other hydrocarbons. | [1][5] |

| Reacts violently with water and alcohols. | [3][4][5] | |

| CAS Number | 557-20-0 | [4] |

Experimental Protocols

Given the pyrophoric and water-reactive nature of this compound, all manipulations must be conducted under a strictly inert atmosphere (e.g., dry nitrogen or argon) using appropriate air-free techniques and personal protective equipment.[4][7]

Protocol for Synthesis of this compound

This protocol is based on the classical reaction of a zinc-copper couple with a mixture of ethyl iodide and ethyl bromide.[3]

Materials:

-

Zinc-copper couple (prepared from zinc dust and copper oxide)

-

Ethyl iodide (C₂H₅I)

-

Ethyl bromide (C₂H₅Br)

-

Anhydrous solvents for purification (optional)

-

Dry, oxygen-free inert gas (Nitrogen or Argon)

Equipment:

-

Three-neck round-bottomed flask

-

Reflux condenser with a drying tube

-

Mechanical stirrer

-

Heating mantle

-

Distillation apparatus

-

Schlenk line or glovebox for inert atmosphere manipulation

Procedure:

-

Apparatus Setup: Assemble the reaction flask with the stirrer and reflux condenser under a positive pressure of inert gas. All glassware must be rigorously dried prior to use.

-

Reaction Initiation:

-

Reaction Progression:

-

After approximately 30 minutes of reflux, the reaction should initiate, indicated by a significant increase in the reflux rate.[3]

-

Immediately remove the heat source. If the reaction becomes too vigorous, cool the flask intermittently with an ice-water bath to maintain control.[3]

-

The reaction is typically complete within 30 minutes after the heat source is removed.

-

-

Isolation and Purification:

-

Allow the reaction mixture to cool to room temperature under an inert atmosphere.

-

Connect the flask to a distillation apparatus that has been purged with inert gas.

-

Distill the crude this compound under reduced pressure, collecting the product in a receiving flask cooled with an ice-salt mixture.[3]

-

For higher purity, the collected this compound can be redistilled at atmospheric pressure (boiling point ~115-120 °C) using a fractionating column under an inert atmosphere.[3]

-

Protocol for Determination of Boiling Point

Determining the boiling point of a pyrophoric liquid requires modified standard procedures to ensure safety. The micro-reflux method using an inert atmosphere setup is recommended.

Equipment:

-

Small-scale distillation or reflux apparatus

-

Thermometer or temperature probe

-

Heating mantle or oil bath

-

Schlenk line or glovebox

-

Small magnetic stir bar

Procedure:

-

Inert Atmosphere Setup: The entire procedure must be performed in a glovebox or on a Schlenk line within a fume hood.

-

Sample Preparation:

-

Place approximately 0.5-1 mL of the this compound sample into a small, dry test tube or flask containing a small stir bar.

-

-

Apparatus Assembly:

-

Position the flask in a heating block or oil bath on a magnetic stirrer.

-

Place a thermometer such that the bulb is positioned about 1 cm above the surface of the liquid. This ensures the temperature of the vapor at thermal equilibrium is measured, not the potentially superheated liquid.

-

-

Measurement:

-

Begin gentle stirring and heating.

-

Observe the formation of a "reflux ring," where the vapor condenses on the cooler walls of the apparatus and flows back into the liquid.

-

Adjust the thermometer so its bulb is level with this reflux ring.

-

When the liquid is gently refluxing, the temperature reading on the thermometer will stabilize. This stable temperature is the boiling point.[8]

-

Record the ambient atmospheric pressure, as boiling point is pressure-dependent.

-

Visualized Workflows and Relationships

The following diagrams, created using the DOT language, illustrate key experimental and logical workflows involving this compound.

Synthesis of this compound

This diagram outlines the primary steps for the laboratory synthesis of this compound from ethyl halides and a zinc-copper couple.

Simmons-Smith Cyclopropanation

This compound is a key reagent in the Furukawa modification of the Simmons-Smith reaction, a widely used method for synthesizing cyclopropanes from alkenes.

References

- 1. gelest.com [gelest.com]

- 2. wcu.edu [wcu.edu]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. This compound [commonorganicchemistry.com]

- 5. research.uga.edu [research.uga.edu]

- 6. Preparation process of diethyl zinc - Eureka | Patsnap [eureka.patsnap.com]

- 7. Simmons-Smith Reaction (Et2Zn + CH2I2) [commonorganicchemistry.com]

- 8. uomus.edu.iq [uomus.edu.iq]

Diethylzinc Solubility in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of diethylzinc in common organic solvents. This compound is a highly reactive organozinc compound, and a thorough understanding of its solubility and solution behavior is critical for its safe handling and effective use in organic synthesis and materials science. Due to its pyrophoric nature, all manipulations should be conducted under an inert atmosphere.

Core Concepts in this compound Solubility

This compound is a nonpolar organometallic compound. Its solubility is primarily dictated by the principle of "like dissolves like," meaning it dissolves readily in nonpolar or weakly polar aprotic solvents. It is widely reported to be miscible with a variety of ethers and hydrocarbon solvents.[1][2][3][4] Miscibility implies that it can be mixed in all proportions without phase separation.

However, this compound reacts violently with protic solvents such as water and alcohols.[2][5] It is also incompatible with many chlorinated solvents and other reactive functional groups. Therefore, solvent selection is a critical consideration for any application involving this compound.

Quantitative Solubility Data

Precise quantitative solubility data for this compound at various temperatures is not extensively reported in the literature, largely due to its high miscibility in common non-protic organic solvents. Instead, it is typically supplied and used as solutions of specific concentrations. The availability of these stable commercial solutions provides a practical indication of its high solubility.

The following table summarizes the solubility of this compound in various organic solvents based on available data and its commercial availability.

| Solvent | Chemical Formula | Qualitative Solubility | Commercially Available Concentrations (indicative of high solubility) |

| Hexane | C₆H₁₄ | Miscible[1][3] | 1.0 M, 1.1 M[6] |

| Heptane | C₇H₁₆ | Miscible[5][7] | 1.0 M |

| Toluene | C₇H₈ | Miscible[5][7] | 1.1 M[4][6] |

| Diethyl Ether | (C₂H₅)₂O | Miscible[1][2][3] | Not commonly sold as a solution, but widely used as a reaction solvent. |

| Benzene | C₆H₆ | Miscible[1][2][3] | Information on commercial solutions is less common. |

| Petroleum Ether | Mixture of alkanes | Miscible[1][2][3] | Information on commercial solutions is not readily available. |

| Dichloromethane (DCM) | CH₂Cl₂ | Used as a reaction solvent[8] | Caution advised due to potential reactivity. |

| Water | H₂O | Reacts Violently[2][5] | Not a suitable solvent. |

| Ethanol | C₂H₅OH | Reacts Violently[2] | Not a suitable solvent. |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of this compound solubility in an organic solvent. This protocol is adapted from standard solubility determination methods with enhanced safety precautions for handling a pyrophoric material.

Objective: To determine the saturation solubility of this compound in a specific anhydrous, aprotic organic solvent at a controlled temperature.

Materials:

-

This compound (neat or as a concentrated solution)

-

Anhydrous, deoxygenated organic solvent (e.g., hexane, toluene)

-

Schlenk flasks or similar air-free glassware

-

Inert gas supply (Argon or Nitrogen) with a bubbler

-

Constant temperature bath

-

Syringes and needles for inert atmosphere transfer

-

Cannula for liquid transfer

-

Analytical balance (accurate to 0.1 mg)

-

Centrifuge with sealed rotors (optional)

-

Glovebox (highly recommended)

Procedure:

-

Preparation of the Saturated Solution:

-

Under a strict inert atmosphere (in a glovebox or using Schlenk line techniques), add a precisely measured volume of the chosen anhydrous solvent to a pre-weighed Schlenk flask equipped with a magnetic stir bar.

-

While stirring, slowly add an excess of this compound to the solvent. The formation of a second phase or turbidity indicates that the solution is saturated.

-

Seal the flask and place it in a constant temperature bath. Stir the mixture vigorously for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Phase Separation:

-

Allow the mixture to stand undisturbed at the same constant temperature until the excess this compound or any impurities settle.

-

Alternatively, for finer suspensions, transfer the sealed flask to a centrifuge with sealed rotors and spin at high speed to pellet the undissolved material.

-

-

Sampling of the Supernatant:

-

Carefully withdraw a precise volume of the clear supernatant using a gas-tight syringe. It is crucial to avoid transferring any solid or undissolved liquid.

-

Transfer the aliquot of the saturated solution to a pre-weighed, dry Schlenk flask.

-

-

Gravimetric Analysis:

-

Weigh the flask containing the aliquot of the saturated solution to determine the mass of the solution.

-

Under a gentle stream of inert gas, carefully evaporate the solvent. The high vapor pressure of this compound requires this to be done at low temperature and reduced pressure to avoid loss of the analyte.

-

Once the solvent is removed, a residue of this compound will remain.

-

Weigh the flask with the this compound residue. The difference between this mass and the initial mass of the empty flask gives the mass of dissolved this compound.

-

-

Calculation of Solubility:

-

The mass of the solvent is the difference between the mass of the solution and the mass of the dissolved this compound.

-

Calculate the solubility in grams per 100 g of solvent: Solubility = (mass of this compound / mass of solvent) x 100

-

Logical Workflow for Solvent Selection

The selection of an appropriate solvent for a reaction involving this compound is a critical step that involves considering both solubility and reactivity. The following diagram illustrates a logical workflow for this process.

Caption: A decision-making workflow for selecting a suitable solvent for reactions involving this compound.

Safety and Handling

This compound is a pyrophoric material that ignites spontaneously in air and reacts violently with water.[2][5] It should only be handled by trained personnel in a well-ventilated fume hood or a glovebox under an inert atmosphere (e.g., argon or nitrogen). Appropriate personal protective equipment (PPE), including flame-retardant laboratory coats, safety glasses, and gloves, must be worn. All glassware and solvents must be scrupulously dried before use. In case of a fire, do not use water or carbon dioxide extinguishers; instead, use a dry powder extinguisher (Class D) or sand.

This guide provides a foundational understanding of this compound's solubility. For specific applications, it is always recommended to consult the relevant safety data sheets (SDS) and perform small-scale trial experiments to ensure compatibility and safety.

References

- 1. This compound | C4H10Zn | CID 101667988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 557-20-0 [chemicalbook.com]

- 3. ジエチル亜鉛 ≥52 wt. % Zn basis | Sigma-Aldrich [sigmaaldrich.com]

- 4. 557-20-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound [chemeurope.com]

- 6. Page loading... [guidechem.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. This compound [commonorganicchemistry.com]

An In-depth Technical Guide on the Pyrophoric Nature and Reactivity of Diethylzinc with Air

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethylzinc (Zn(C₂H₅)₂), a colorless organozinc compound, is a vital reagent in organic synthesis and materials science.[1][2] However, its utility is accompanied by significant handling challenges due to its pyrophoric nature, meaning it ignites spontaneously upon exposure to air.[3][4][5] This guide provides a comprehensive technical overview of the pyrophoricity of this compound, its reaction mechanisms with air, quantitative physical and reactive data, detailed experimental protocols for safe handling and quenching, and essential safety precautions.

The Pyrophoric Nature of this compound

This compound is a classic example of a pyrophoric liquid.[6] Its high reactivity stems from the polarized and relatively weak zinc-carbon bonds. Upon contact with air, it undergoes a rapid and highly exothermic oxidation reaction.[7] The ignition is instantaneous, producing a blue flame with a characteristic garlic-like odor.[8][9] This extreme sensitivity is such that an oxygen concentration of only a few parts per million is sufficient to cause this compound to fume, a property sometimes utilized to test the integrity of an inert atmosphere in a glovebox.[10][11]

The reaction with air is not solely with oxygen; this compound also reacts violently with moisture (water vapor).[2][3][8] Therefore, its pyrophoricity is a combined effect of its reactions with both atmospheric oxygen and water.

Quantitative Data

The physical and reactive properties of this compound are summarized below for easy reference and comparison.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₄H₁₀Zn | [8] |

| Molecular Weight | 123.50 g/mol | [3] |

| Appearance | Colorless, mobile liquid | [3][12] |

| Odor | Garlic-like | [8][12] |

| Density | 1.205 - 1.207 g/mL at 20-25 °C | [2][3][8] |

| Melting Point | -28 °C (-18 °F) | [3][4][6] |

| Boiling Point | 117 - 118 °C (243 - 244 °F) | [3][4][11] |

| Autoignition Temperature | < 0 °C (< 32 °F); Pyrophoric | [6][8][12] |

| Flash Point | -18 °C (-0.4 °F) | [6] |

| Solubility | Miscible with ether, petroleum ether, benzene, and other hydrocarbons.[12] Reacts violently with water and alcohols.[2] | [2][12] |

| Stability | Stable when stored in sealed tubes under an inert atmosphere (e.g., carbon dioxide, nitrogen).[9][12][13] | [9][12][13] |

Reactivity with Air: Mechanisms and Products

The spontaneous combustion of this compound in air is a complex process involving reactions with both oxygen and water vapor.

Reaction with Oxygen

The primary reaction is the oxidation by molecular oxygen. This is a fast, autocatalytic chain reaction that proceeds to completion.[7] The overall balanced chemical equation for the complete combustion of this compound is:

Zn(C₂H₅)₂ (l) + 7O₂ (g) → ZnO (s) + 4CO₂ (g) + 5H₂O (g)[10]

The combustion products include solid zinc oxide fumes, carbon dioxide, and water.[10][12][14] The zinc oxide fumes can cause "metal fume fever" if inhaled.[8][12]

Reaction with Water

This compound reacts violently and explosively with water.[1][2][8][15] This reaction generates flammable ethane (B1197151) gas, which can be ignited by the heat of the reaction.[8][12] The reaction is understood to proceed in a two-step manner. First, this compound reacts with one equivalent of water to form ethylzinc (B8376479) hydroxide (B78521) (EtZnOH), an unstable intermediate.[7][16] This intermediate then decomposes to form zinc oxide and ethane.[7]

Step 1: Zn(C₂H₅)₂ + H₂O → EtZnOH + C₂H₆ Step 2: EtZnOH → ZnO + C₂H₆ (This representation is simplified; the decomposition can be more complex)

The diagram below illustrates the parallel reaction pathways of this compound upon exposure to air.

Caption: Reaction pathways of this compound with Oxygen and Water Vapor.

Experimental Protocols

Due to its extreme reactivity, all manipulations of this compound must be performed under a strictly inert atmosphere (e.g., dry nitrogen or argon) using specialized equipment.[13][15]

Protocol for Handling this compound Using Schlenk Techniques

This protocol outlines the general steps for transferring this compound. All glassware must be rigorously oven- or flame-dried and cooled under vacuum or an inert atmosphere.

-

Preparation:

-

Assemble the reaction glassware (e.g., a three-necked flask with a septum, gas inlet, and addition funnel) and purge with inert gas using a Schlenk line.

-

Ensure a bubbler is attached to the inert gas line to monitor gas flow and prevent over-pressurization.

-

Place the reaction flask in a secondary container and, if the reaction is exothermic, prepare an ice-water bath.[17]

-

-

Transfer:

-

Pressurize the this compound source bottle (e.g., a Sure/Seal™ bottle) with inert gas via a needle connected to the Schlenk line.

-

Using a clean, dry, gas-tight syringe that has been flushed with inert gas, carefully withdraw the desired volume of this compound.[15] It is critical to avoid pulling any gas from the headspace of the source bottle into the syringe.

-

Quickly transfer the syringe to the reaction flask and inject the this compound through the septum. For additions to a reaction mixture, the liquid should be added slowly and dropwise, often below the surface of the solvent, to control the reaction rate.[15]

-

-

Post-Transfer:

-

Remove the syringe and immediately rinse it by drawing up and expelling an inert quenching solvent (e.g., anhydrous hexane (B92381) or toluene) into a separate flask containing a quenching agent (like isopropanol). Repeat this process at least three times.

-

Protocol for Quenching Residual this compound

Unused or residual this compound must be neutralized (quenched) carefully before disposal. This is a hazardous procedure that generates significant heat and flammable gas.

-

Setup:

-

Perform the quenching in a fume hood.[17] Ensure no other flammable materials are nearby.[17]

-

The flask containing the this compound residue should be under an inert atmosphere and cooled in an ice bath.

-

Have a suitable fire extinguisher for pyrophoric materials (e.g., a Class D dry powder extinguisher like Met-L-X or sand) readily available.[8][18] Do NOT use water, CO₂, or foam extinguishers.[8][18]

-

-

Quenching Procedure:

-

Dilute the this compound residue with an anhydrous, inert solvent (e.g., heptane (B126788) or toluene) to moderate the reaction.

-

While stirring vigorously, slowly add a less reactive alcohol, such as isopropanol, dropwise via a syringe or an addition funnel.[19] The rate of addition should be controlled to keep the temperature from rising excessively. Vigorous gas evolution (ethane) will be observed.

-

After the initial vigorous reaction subsides, continue stirring for at least 30 minutes.

-

Once the mixture has returned to room temperature, very slowly and cautiously add ethanol (B145695), followed by a 1:1 mixture of ethanol and water.

-

Finally, add water dropwise until no more gas evolution is observed.[19]

-

-

Disposal:

-

The resulting aqueous solution, containing zinc salts, can be neutralized and disposed of as hazardous waste according to institutional guidelines.

-

The following diagram illustrates the workflow for safely handling and quenching this compound.

Caption: Workflow for Safe Handling and Quenching of this compound.

Mandatory Safety Precautions

Working with this compound demands strict adherence to safety protocols to mitigate the risk of fire and chemical burns.

-

Engineering Controls: All work must be conducted in a certified chemical fume hood or, preferably, in a glovebox with an inert atmosphere.[6][13] An emergency safety shower and eyewash station must be immediately accessible.[13]

-

Personal Protective Equipment (PPE):

-

Contingency Planning:

-

Spills: Small spills can be smothered with dry sand, soda ash, or powdered limestone.[18] Do not use water or combustible materials like paper towels.

-

Fire: If this compound ignites, allow it to burn out if it is contained and does not pose a risk to the surroundings.[6] Use a Class D fire extinguisher for metal fires.

-

First Aid: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[13][20] For eye contact, flush with water for at least 15 minutes, holding the eyelids open, and get immediate medical attention.[6][20]

-

Conclusion

This compound is a powerful and versatile chemical tool, but its pyrophoric nature presents significant hazards. A thorough understanding of its reactivity with air, coupled with meticulous planning and the stringent application of specialized handling protocols, is paramount for its safe and effective use in a research and development setting. By adhering to the guidelines presented in this document, scientists can mitigate the inherent risks and harness the synthetic potential of this valuable reagent.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. This compound [commonorganicchemistry.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Reddit - The heart of the internet [reddit.com]

- 6. gelest.com [gelest.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. echemi.com [echemi.com]

- 10. Solved Diethyl zinc is a very unstable compound. When it | Chegg.com [chegg.com]

- 11. sdlookchem.com [sdlookchem.com]

- 12. This compound | C4H10Zn | CID 101667988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. wcu.edu [wcu.edu]

- 14. youtube.com [youtube.com]

- 15. orgsyn.org [orgsyn.org]

- 16. cdnsciencepub.com [cdnsciencepub.com]

- 17. ehs.oregonstate.edu [ehs.oregonstate.edu]

- 18. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 19. sarponggroup.com [sarponggroup.com]

- 20. utsi.edu [utsi.edu]

Unveiling the Lewis Acidity of Diethylzinc: A Technical Guide for Scientific Professionals

An in-depth exploration of the core Lewis acid characteristics of diethylzinc, tailored for researchers, scientists, and drug development professionals. This guide delves into its adduct-forming capabilities, catalytic activity, and the thermodynamic underpinnings of its reactivity, presenting quantitative data, detailed experimental protocols, and mechanistic visualizations to provide a comprehensive understanding of this versatile reagent.

Core Lewis Acid Characteristics

This compound (Et₂Zn) is a linear, two-coordinate organozinc compound that exhibits significant Lewis acidic character due to the presence of vacant, low-lying p-orbitals on the zinc atom. This electron deficiency allows it to readily accept electron pairs from a wide variety of Lewis bases, forming stable adducts. While considered a relatively weak or mild Lewis acid, this characteristic is tunable and has been exploited in a multitude of synthetic applications, particularly in the realm of stereoselective synthesis.[1][2]

The Lewis acidity of this compound is a cornerstone of its utility in organic synthesis. It is frequently employed as a catalyst or co-catalyst in reactions such as the enantioselective addition of nucleophiles to carbonyl compounds, aldol (B89426) reactions, and cyclopropanations.[3][4] Its ability to coordinate with chiral ligands is paramount in asymmetric catalysis, enabling the synthesis of enantiomerically enriched products, which are crucial in drug development.

Quantitative Analysis of Lewis Acid-Base Interactions